5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one
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Overview
Description
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is a complex organic compound with the molecular formula C26H23NOS. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones, followed by tritylation to introduce the trityl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trityl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thienopyridines.
Scientific Research Applications
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Uniqueness
5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is unique due to its specific trityl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H23NOS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-trityl-3,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19,24H,16-18H2 |
InChI Key |
XIFAJGMIPXJJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=C2C1SC(=O)C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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